N,N,N',N'-Tetrapentylethylenediamine
Overview
Description
“N,N,N’,N’-Tetrapentylethylenediamine” is a chemical compound with the molecular formula C22H48N2 . It is derived from ethylenediamine by replacing the four amine hydrogens with four pentyl groups .
Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-Tetrapentylethylenediamine” consists of two pentyl groups attached to each nitrogen atom of ethylenediamine . The average mass of the molecule is 340.630 Da .Scientific Research Applications
Coordination Chemistry and Ligand Behavior
N,N,N',N'-Tetrapentylethylenediamine exhibits unique properties in coordination chemistry. Its role as a substituent group in main group centers, particularly in compounds of silicon and phosphorus, has been studied. Intramolecular donor-acceptor interactions between the nitrogen atom of this group and central atoms like Si or P were noted in some substituted fluorosilanes and P(III)Cl systems. This has led to a detailed study of its coordinating behavior, particularly in phosphorus compounds with different substitution patterns. These studies have observed spontaneous intramolecular coordination and salt-like product formation, especially in compounds where a phosphorus-bonded halogen atom is available to dissociate as an anion. The nature of the halogen atom and other ligands at P(III) or P(V) significantly influence this behavior (Kaukorat, Neda, & Schmutzler, 1994).
Complex Formation and Reactivity
The compound also plays a role in complex formation with transition metals. For instance, N,N,N',N'-Tetraethylethylenediamine undergoes intramolecular dealkylation reactions in the presence of Ru(II) complexes. These reactions afford chelating amine ligands containing N-H functionalities, which is significant for understanding the reactivity and coordination modes of this compound in various chemical environments (Morilla et al., 2002).
Chelating Properties
The chelating properties of this compound are further highlighted in its interactions with various metals. Studies on mixed chelates of copper(II) and nickel(II) with this compound and various β-diketones reveal its ability to form stable and structurally diverse metal complexes. These chelates show different structural forms, from square planar to octahedral, depending on the coordination ability of the anion and the steric influence of the ligand. These studies contribute to our understanding of the steric and electronic effects of ligands in metal coordination chemistry (Fukuda, Miura, & Sone, 1977; Fukuda, Morishita, & Sone, 1976).
Luminescence and Sensing Applications
Moreover, this compound-based compounds have been explored for their luminescence properties. A metal-organic framework incorporating a tetraphenylethylene moiety, which is structurally similar to this compound, has been synthesized. This framework exhibits luminescence and has potential as a sensor for selective sensing of specific ions in aqueous solutions, demonstrating the applicability of such compounds in sensing and luminescence-based applications (Huai et al., 2021).
Properties
IUPAC Name |
N,N,N',N'-tetrapentylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(19-15-11-7-3)20-16-12-8-4/h5-22H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOWNJUCRLLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CCN(CCCCC)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059260 | |
Record name | 1,2-Ethanediamine, N,N,N',N'-tetrapentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-80-7 | |
Record name | N1,N1,N2,N2-Tetrapentyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N,N',N'-tetrapentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetrapentylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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